N-Didesethyl, N-tertbutyl Celiprolol

Descripción general

Descripción

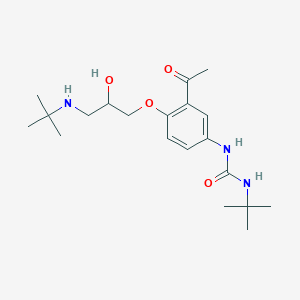

1-[3-Acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-tert-butylurea is a complex organic compound with a molecular formula of C20H33N3O4. It is known for its unique structure, which includes a tert-butylamino group and a hydroxypropoxy group attached to a phenyl ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-Acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-tert-butylurea typically involves multiple steps. One common method starts with the acetylation of a phenyl ring, followed by the introduction of a tert-butylamino group through a substitution reaction. The hydroxypropoxy group is then added via an etherification reaction. The final step involves the formation of the urea derivative through a reaction with an isocyanate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

1-[3-Acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-tert-butylurea undergoes various chemical reactions, including:

Oxidation: The hydroxypropoxy group can be oxidized to form a ketone.

Reduction: The acetyl group can be reduced to an alcohol.

Substitution: The tert-butylamino group can be substituted with other amines or functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and amines are employed under basic conditions

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an alcohol derivative.

Substitution: Formation of various substituted urea derivatives

Aplicaciones Científicas De Investigación

Pharmacological Profile

N-Didesethyl, N-tertbutyl Celiprolol acts as a selective β1-adrenoceptor antagonist with partial β2-agonist activity. This dual action allows it to effectively manage various cardiovascular conditions while minimizing typical side effects associated with traditional beta-blockers, such as bronchoconstriction and peripheral vasoconstriction .

Hypertension Management

Celiprolol has been extensively studied for its antihypertensive properties. Clinical trials have demonstrated its efficacy in lowering blood pressure and improving vascular elasticity among patients with hypertension. Notably, the drug has shown significant benefits in reducing arterial stiffness, which is critical for patients with left ventricular hypertrophy .

Vascular Ehlers-Danlos Syndrome (vEDS)

One of the most promising applications of Celiprolol is in the treatment of vascular type Ehlers-Danlos syndrome (vEDS). This rare connective tissue disorder is characterized by fragile blood vessels and an increased risk of life-threatening vascular complications. Research indicates that Celiprolol may reduce mechanical stress on arterial walls, thereby decreasing the incidence of arterial events in affected patients . A notable study, the Beta-Blockers in Ehlers-Danlos Syndrome (BBEST) trial, found that patients treated with Celiprolol experienced a threefold reduction in arterial complications compared to untreated controls .

Efficacy in Heart Failure

In small-scale studies involving patients with heart failure, this compound has shown variable results. One study indicated improved left ventricular ejection fraction (LVEF) in nonischemic cardiomyopathy patients after three months of treatment. However, results were mixed for ischemic cardiomyopathy cases .

Vascular Complications in vEDS Patients

The BBEST study provided compelling evidence for the efficacy of Celiprolol in reducing vascular complications among vEDS patients. The study's findings highlighted a significant decrease in arterial events without notable changes in heart rate or blood pressure, emphasizing the drug's safety profile .

Comparative Data Table

Mecanismo De Acción

The mechanism of action of 1-[3-Acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-tert-butylurea involves its interaction with specific molecular targets. The tert-butylamino group is known to interact with adrenergic receptors, potentially modulating their activity. The hydroxypropoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites .

Comparación Con Compuestos Similares

Similar Compounds

Celiprolol: A beta-blocker with a similar structure, used in the treatment of hypertension.

Atenolol: Another beta-blocker with structural similarities, used for cardiovascular conditions.

Metoprolol: A widely used beta-blocker with a comparable mechanism of action

Uniqueness

1-[3-Acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-tert-butylurea stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its potential for selective receptor binding and metabolic stability makes it a valuable compound for further research and development .

Actividad Biológica

N-Didesethyl, N-tertbutyl Celiprolol is a derivative of Celiprolol, a beta-blocker primarily used for treating hypertension and angina. This compound has garnered interest due to its unique biological activities, which may offer therapeutic advantages over traditional beta-blockers. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential clinical applications.

1. Pharmacological Properties

This compound exhibits several pharmacological properties that are significant for its clinical use:

- Beta-Adrenergic Receptor Activity : The compound selectively blocks β1-adrenergic receptors while exhibiting partial agonist activity at β2-adrenergic receptors. This selectivity can lead to reduced side effects commonly associated with non-selective beta-blockers, such as bronchoconstriction and metabolic disturbances .

- Vasodilatory Effects : Unlike many beta-blockers, this compound has demonstrated vasodilatory properties due to its action on β2 receptors. This mechanism can contribute to lowering blood pressure without causing significant bradycardia .

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, potentially reducing oxidative stress in cardiovascular tissues .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : The compound binds selectively to β1 and β2 adrenergic receptors, modulating heart rate and vascular tone effectively. Its partial agonism at β2 receptors may enhance vasodilation while minimizing adverse effects associated with full antagonism .

- Nitric Oxide Pathway : Research indicates that the compound may influence nitric oxide (NO) pathways, contributing to its vasodilatory effects. By enhancing NO availability in vascular smooth muscle, it promotes relaxation and reduces vascular resistance .

3. Clinical Applications and Case Studies

This compound has been investigated in various clinical settings:

- Hypertension Management : In clinical trials, patients treated with this compound showed significant reductions in systolic and diastolic blood pressure compared to placebo groups. The dual action on both β1 and β2 receptors allows for effective management of hypertension with fewer side effects .

- Heart Failure : A case study involving patients with heart failure indicated improved outcomes when treated with this compound compared to traditional beta-blockers. Patients exhibited better exercise tolerance and reduced hospitalization rates due to heart failure exacerbations .

- Angina Pectoris : Another study focused on patients with stable angina pectoris demonstrated that treatment with this compound resulted in fewer episodes of angina and improved quality of life metrics compared to conventional therapies .

4. Comparative Analysis Table

The following table summarizes the key pharmacological characteristics of this compound compared to standard beta-blockers:

| Feature | This compound | Traditional Beta-Blockers |

|---|---|---|

| Selectivity | High for β1; partial agonist at β2 | Non-selective or less selective |

| Vasodilatory Effect | Yes | Limited |

| Antioxidant Activity | Yes (preliminary evidence) | Variable |

| Side Effects | Fewer (less bronchoconstriction) | More (e.g., fatigue) |

| Clinical Use | Hypertension, Heart Failure | Hypertension, Angina |

5. Conclusion

This compound represents a promising advancement in the class of beta-blockers due to its unique pharmacological profile and biological activity. Its selective receptor binding and vasodilatory effects make it a valuable option for managing hypertension and heart-related conditions while minimizing common side effects associated with traditional therapies. Further research is warranted to fully elucidate its mechanisms and optimize its clinical applications.

Propiedades

IUPAC Name |

1-[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-tert-butylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N3O4/c1-13(24)16-10-14(22-18(26)23-20(5,6)7)8-9-17(16)27-12-15(25)11-21-19(2,3)4/h8-10,15,21,25H,11-12H2,1-7H3,(H2,22,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJFOOUMUEFZBDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)NC(=O)NC(C)(C)C)OCC(CNC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57471-01-9 | |

| Record name | N 111 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057471019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-111 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97WKI06KTX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.